Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a structurally complex small molecule characterized by a tricyclic core containing sulfur (thia) and nitrogen (diaza) heteroatoms. The molecule features a propenyl substituent at position 11, a thioether-linked acetamido group, and a methyl benzoate moiety at the para position.
Properties
Molecular Formula |
C22H21N3O4S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O4S2/c1-3-11-25-20(27)18-15-5-4-6-16(15)31-19(18)24-22(25)30-12-17(26)23-14-9-7-13(8-10-14)21(28)29-2/h3,7-10H,1,4-6,11-12H2,2H3,(H,23,26) |
InChI Key |
FUCYUDYMYRGPHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, including the formation of the core tricyclic structure and the subsequent introduction of functional groups. Common synthetic routes may involve the use of starting materials such as benzoic acid derivatives and various reagents to introduce the thia and diazatricyclic moieties .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Structural Insights
The compound features a tricyclic structure with multiple functional groups, including a thiophene ring and various substituents that enhance its reactivity and potential biological activity.
Chemistry
Methyl 4-(2-{[12-Oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:
- Oxidation: Thiophene rings can be oxidized to yield sulfoxides or sulfones.
- Reduction: Carbonyl groups can be converted to alcohols.
- Substitution: Electrophilic aromatic substitution can introduce new functional groups.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. Case Study: A related compound demonstrated an MIC of 0.24 μg/ml against Staphylococcus aureus, indicating strong antibacterial properties .
Medicine
Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent:
- Anticancer Activity: The structural features suggest possible interactions with DNA synthesis pathways or cell membrane integrity disruption, leading to cell death in cancerous cells.
Case Study: Tricyclic compounds similar to methyl 4-(2-{...}) have shown promising results in vitro against cancer cell lines, warranting further investigation into their mechanisms of action .
Material Science
The compound's unique properties make it suitable for developing new materials with specific characteristics:
- Polymer Synthesis: Its reactivity can be harnessed to create novel polymers with enhanced mechanical or thermal properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (pH 7.4, µg/mL) |
|---|---|---|---|---|
| Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[…]sulfanyl}acetamido)benzoate | C₂₀H₂₀N₃O₄S₂ | 430.5 | Methyl benzoate, propenyl | Not reported |
| N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[…]sulfanyl]acetamide | C₁₆H₁₉N₃O₂S₂ | 349.5 | N-ethyl acetamide, propenyl | 37.5 |
| N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[…]sulfanyl}acetamide | C₂₄H₂₄N₃O₂S₂ | 474.6 | 3,4-Dimethylphenyl, propenyl | Not reported |
Structural Insights :
- The tricyclic core is conserved across analogues, suggesting shared molecular recognition features.
- Substituent variations (e.g., methyl benzoate vs. aryl/alkyl amides) influence lipophilicity and solubility. For example, the N-ethyl analogue exhibits moderate aqueous solubility (37.5 µg/mL) , while the methyl benzoate derivative’s solubility is unreported but likely lower due to increased hydrophobicity.
Computational Similarity Analysis
Tanimoto and Dice Similarity Metrics
Computational methods, such as Tanimoto and Dice coefficients, quantify structural similarity by comparing molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For example:
- In a study comparing aglaithioduline to SAHA (a histone deacetylase inhibitor), a Tanimoto similarity of ~70% correlated with comparable pharmacokinetic properties .
- Analogously, the target compound and its analogues likely share high Tanimoto scores (>0.8) due to conserved tricyclic scaffolds, enabling virtual screening prioritization .
Murcko Scaffold and Chemotype Clustering
The tricyclic core constitutes a Murcko scaffold , a framework used to classify compounds into chemotypes. Compounds sharing this scaffold with Tanimoto coefficients ≥0.5 (Morgan fingerprints) are grouped for bioactivity comparisons . For instance:
- Small modifications (e.g., propenyl vs. ethyl substituents) may alter binding affinities by interacting with distinct residues in target proteins .
Pharmacokinetic and Bioactivity Comparisons
Pharmacokinetic Predictions
- Moderate metabolic stability due to the thioether linkage and amide bonds.
- Potential CYP450 interactions mediated by the propenyl group .
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structurally similar compounds often target overlapping pathways. For example:
- Analogues with aryl substituents (e.g., dimethylphenyl) may exhibit enhanced kinase inhibition compared to alkyl-substituted derivatives, as seen in ROCK1 kinase virtual screening .
- Thioether-linked compounds are associated with epigenetic modulation (e.g., HDAC inhibition), as demonstrated in studies of aglaithioduline .
Biological Activity
Methyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant biological activity that has been the subject of various research studies. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H21N3O4S2
Molecular Weight: 455.6 g/mol
IUPAC Name: Methyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate
InChI Key: FUCYUDYMYRGPHQ-UHFFFAOYSA-N
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the rings enhances its potential interactions with biological macromolecules.
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cellular responses.
- Receptor Interaction: Its structural complexity allows it to bind to various receptors, potentially modulating their activity and influencing physiological processes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | MTT Assay |
| MCF7 (Breast Cancer) | 20 | MTT Assay |
| A549 (Lung Cancer) | 25 | MTT Assay |
These findings suggest that the compound can inhibit the proliferation of cancer cells effectively.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1000 µg/mL |
| Escherichia coli | 500 µg/mL |
These results indicate that Methyl 4-(2-{[12-oxo...}) can inhibit the growth of pathogenic bacteria.
Case Studies and Research Findings
- Study on Antitumor Effects: A study published in the Bulletin of the Korean Chemical Society reported that this compound exhibited growth inhibition against several tumor cell lines using the MTT assay, confirming its potential as an antitumor agent .
- Antimicrobial Properties: Another research highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes .
- Structure–Activity Relationship (SAR): Investigations into SAR revealed that modifications in the tricyclic structure could enhance biological activities, indicating pathways for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
